Gallopamil {2-(3,4,5-trimethoxyphenyl)-2-isopropyl-5-[(3,4-dimethoxyphenethyl)methylamino]valeronitrile} is a calcium antagonist belonging to the phenylalkylamine structural class. [] It is a methoxy derivative of verapamil, exhibiting a 10-fold increase in potency compared to its parent compound. [] Gallopamil possesses a chiral center and is administered as a racemic mixture of its (R)- and (S)-enantiomers. []
Gallopamil is derived from the class of compounds known as phenylalkylamines, which are characterized by their ability to inhibit calcium ion influx through voltage-gated calcium channels. This mechanism makes them valuable in managing conditions such as hypertension and angina pectoris. Gallopamil's pharmacological action is primarily as a calcium antagonist, affecting cardiac and smooth muscle contraction .
The synthesis of gallopamil involves several chemical transformations that typically include the formation of the phenylalkylamine structure. One notable method includes:
Recent studies have explored deuterated analogs of gallopamil for metabolic studies, highlighting the ongoing research into its synthesis and metabolic pathways .
Gallopamil's molecular structure features a complex arrangement that contributes to its biological activity:
Gallopamil participates in various chemical reactions that are significant for its metabolism and pharmacokinetics:
The primary mechanism of action for gallopamil involves:
Gallopamil exhibits several notable physical and chemical properties:
These properties are essential for understanding how gallopamil behaves in biological systems and how it can be formulated for therapeutic use.
Gallopamil has been explored for various scientific applications:
The discovery of gallopamil emerged from systematic pharmacological investigations in the 1960s that identified calcium influx as a fundamental mechanism regulating cardiovascular function. Researchers initially screened coronary dilators using in vivo models, such as dog coronary beds precontracted by angiotensin, leading to the identification of diphenylpiperazine compounds with calcium-modulating properties [1]. This foundational work established the concept of "calcium antagonism," whereby specific compounds inhibited calcium-dependent contraction in depolarized arterial preparations. Gallopamil (initially designated D600) was developed as part of this research wave, synthesized through deliberate molecular modifications of verapamil to enhance specificity and potency [5] [7].
According to Fleckenstein's classification system, gallopamil exemplifies a Group A calcium antagonist, characterized by highly specific inhibition of transmembrane calcium influx into myocardial, pacemaker, and vascular smooth muscle cells without significant secondary effects on other ion channels [7]. Experimental electrophysiological and biochemical studies demonstrated gallopamil's ability to reduce calcium-dependent myocardial contractility and oxygen consumption, suppress pacemaker activity (both nomotopic and ectopic), and exert potent vasodilation—effects quantitatively surpassing verapamil by approximately one order of magnitude [7]. Isotopic techniques using radiolabeled calcium (⁴⁵Ca²⁺) provided direct evidence of gallopamil's inhibition of calcium influx in vascular smooth muscle, establishing its mechanism as a true calcium entry blocker rather than a mere functional antagonist [1].
Table 1: Key Pharmacodynamic Properties of Gallopamil in Experimental Models
Biological System | Primary Effect | Magnitude Relative to Verapamil | Measurement Technique |
---|---|---|---|
Myocardial tissue | Reduced contractility & oxygen consumption | 10-fold increase | Electrophysiology, Biochemical assays |
Cardiac pacemaker cells | Suppressed automaticity | 8-12 fold increase | Electrophysiological recording |
Vascular smooth muscle | Vasodilation | 10-fold increase | Isolated artery preparation |
Ischemic myocardium | Protection from calcium overload | Superior cytoprotection | Histological analysis |
Gallopamil (chemical name: 5-[(3,4-dimethoxyphenethyl)methylamino]-2-(3,4,5-trimethoxyphenyl)-2-isopropylvaleronitrile hydrochloride) is structurally characterized as a methoxy derivative of verapamil, with systematic substitutions enhancing its interaction with L-type calcium channels [4] [6] [9]. The primary structural distinction resides in the para-methoxy substitution on the "A-ring" (verapamil possesses hydrogen at this position), which significantly modifies electron distribution and steric bulk within the phenylalkylamine pharmacophore [4] [9]. This modification is strategically positioned to engage with tyrosine residues in the channel's α₁-subunit, particularly within domain III S6 (Tyr⁴⁶⁹) and domain IV S6 (Tyr⁴⁴¹) transmembrane segments, enhancing binding affinity [3].
The molecular weight of gallopamil free base is 484.63 g/mol (C₂₈H₄₀N₂O₅), increasing to 521.09 g/mol for the hydrochloride salt (C₂₈H₄₁ClN₂O₅) used clinically [9] [10]. The compound retains verapamil's tertiary amine group, which becomes protonated at physiological pH, restricting membrane permeability and directing its access route to the calcium channel's pore via the intracellular pathway when the channel is in the open state [4]. The nitrile group (-C≡N) at the alkyl chain terminus serves as a critical binding element, coordinating with a calcium ion (Ca²⁺) bound within the channel's selectivity filter formed by glutamate residues in repeats III and IV [3]. This interaction explains the experimentally observed potentiation of gallopamil's action by extracellular calcium concentrations.
Table 2: Structural Comparison of Gallopamil and Verapamil
Structural Feature | Gallopamil | Verapamil | Functional Consequence |
---|---|---|---|
A-ring substitution | 3,4,5-Trimethoxyphenyl | 3,4-Dimethoxyphenyl | Enhanced H-bonding with Tyr residues in S6 segments |
Para-position on A-ring | Methoxy group | Hydrogen | Increased hydrophobic interactions |
Nitrile group | Present | Present | Coordination with selectivity filter Ca²⁺ |
Tertiary amine | Present | Present | Intracellular access requirement |
Molecular weight (free base) | 484.63 g/mol | 454.60 g/mol | Increased steric complementarity |
Gallopamil occupies a distinct position within the phenylalkylamine (PAA) subclass of calcium channel inhibitors, characterized by its selective interaction with L-type voltage-gated calcium channels (Cav1.2 and Cav1.3 subtypes) and state-dependent binding kinetics [4] [6]. Unlike dihydropyridines that predominantly target vascular smooth muscle, PAAs exhibit balanced activity across cardiac and vascular tissues due to their shared affinity for Cav1.2 channels expressed in myocardium and vasculature [4]. Gallopamil demonstrates approximately 10-fold greater potency than verapamil at the molecular level, with an IC₅₀ of 0.017 μM against human Cav1.2 channels expressed in HEK293 cells, measured via two-electrode voltage-clamp electrophysiology [9].
The compound's classification is further defined by its mechanism of channel access. As a charged molecule at physiological pH, gallopamil requires channel opening for intracellular access to its binding site within the pore's central cavity—a characteristic differentiating it from dihydropyridines that access their binding site from the extracellular side [4] [6]. This access pathway underpins gallopamil's use-dependent (frequency-dependent) inhibition: during rapid depolarization (e.g., tachyarrhythmias), increased channel opening enhances drug binding and efficacy [4]. Molecular modeling studies based on KvAP channel structures reveal gallopamil's binding mode involves dual aromatic interactions: the meta-methoxy group on ring A accepts a hydrogen bond from Tyr⁴⁶⁹ in domain IIIS6, while the meta-methoxy group on ring B bonds with Tyr⁴⁴¹ in domain IVS6 [3].
Gallopamil's tissue selectivity profile reflects the biophysical properties of the target channels rather than differential expression. Hypertensive states induce partial depolarization in arterial smooth muscle, increasing the proportion of inactivated channels that exhibit higher affinity for gallopamil—explaining the compound's increased efficacy in hypertensive models without significantly reducing blood pressure in normotensive subjects [1] [7]. The compound displays particular efficacy in suppressing ectopic pacemaker activity and protecting against calcium overload during ischemia, classifying it therapeutically as both an antianginal and antiarrhythmic agent within its pharmacological subclass [5] [7].
Table 3: Classification Characteristics of Gallopamil Within Calcium Channel Blockers
Classification Parameter | Gallopamil | Dihydropyridines | Benzothiazepines |
---|---|---|---|
Chemical class | Phenylalkylamine | Dihydropyridine | Benzothiazepine |
Primary molecular target | Cav1.2, Cav1.3 | Cav1.2 (vascular) | Cav1.2 |
Binding site location | Pore central cavity | Extracellular III-IV interface | Intracellular I-IV interface |
State dependence | Open/inactivated state | Inactivated state | Open state |
Access pathway | Intracellular | Extracellular | Intracellular |
Frequency dependence | Pronounced | Minimal | Moderate |
Dominant therapeutic action | Antiarrhythmic/Antianginal | Antihypertensive | Antianginal |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7